4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
Chemistry
In chemistry, 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, thiadiazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a nucleophile.
Formation of the Benzamide Moiety: The benzamide group is usually formed by the reaction of a benzoyl chloride with an amine group in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, potentially leading to the formation of amines or other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde, while substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.
Mechanism of Action
The mechanism of action of 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and the benzamide moiety could play crucial roles in binding to these targets, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a chlorine atom instead of a methyl group.
4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Contains a methoxy group instead of a methyl group.
4-benzyl-N-[5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide: Features a nitro group in place of the methyl group.
Uniqueness
The uniqueness of 4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the phenyl ring can affect the compound’s electronic properties and steric interactions, potentially leading to unique behavior in chemical reactions and biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-benzyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-16-7-5-6-10-20(16)22-25-26-23(28-22)24-21(27)19-13-11-18(12-14-19)15-17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGXYZMCQGNGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.